
(Cyclooct-1-en-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C11H22Si. It is characterized by a cyclooctene ring bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Cyclooctene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Cyclooct-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of (Cyclooct-1-en-1-yl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. The cyclooctene ring provides structural stability and can participate in ring-opening reactions under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Cyclopent-1-en-1-yl)(trimethyl)silane
- (Cyclohex-1-en-1-yl)(trimethyl)silane
- (Cyclooct-1-en-1-yl)oxy(trimethyl)silane
Uniqueness
(Cyclooct-1-en-1-yl)(trimethyl)silane is unique due to its eight-membered ring structure, which imparts distinct chemical properties compared to its five- and six-membered ring analogs. The presence of the trimethylsilyl group enhances its reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
52113-73-2 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
cycloocten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h9H,4-8,10H2,1-3H3 |
Clé InChI |
WPCVDEADIYWQFG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


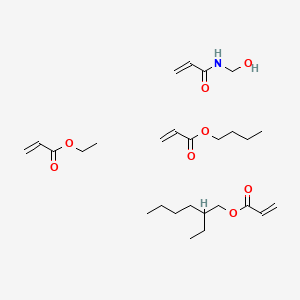
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


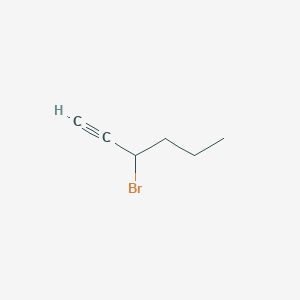
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
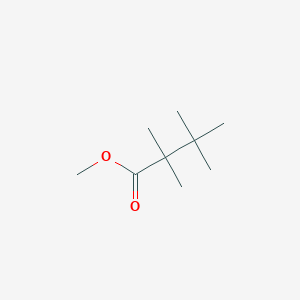
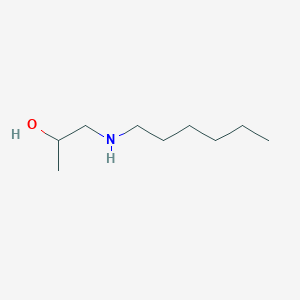

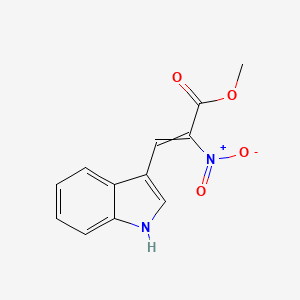

![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
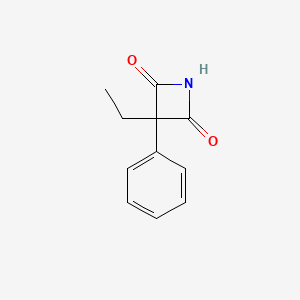
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
